molecular formula C13H17N3O3S B2511555 N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide CAS No. 1396676-05-3

N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide

Cat. No.: B2511555
CAS No.: 1396676-05-3
M. Wt: 295.36
InChI Key: HUCKJAZLVSDYOX-UHFFFAOYSA-N
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Description

N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the methoxylated benzothiazole with N-methylacetamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the amide bond, potentially leading to ring-opened products or amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.

Major Products

    Oxidation: Hydroxylated benzothiazole derivatives.

    Reduction: Amine derivatives or ring-opened products.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide is unique due to the presence of both methoxy and benzothiazole groups, which may confer enhanced biological activity and specificity compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-methoxy-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-15(8-11(17)16(2)19-4)13-14-12-9(18-3)6-5-7-10(12)20-13/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCKJAZLVSDYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(C)OC)C1=NC2=C(C=CC=C2S1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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